Desbutyl Bumetanide-d5

Description

Contextualization within the Bumetanide (B1668049) Metabolomic Landscape and Deuterated Analogs

Bumetanide is a potent loop diuretic that undergoes significant metabolism in the liver. medscape.comwikem.org The primary metabolic process involves the oxidation of the N-butyl side chain, which results in a range of metabolites. drugbank.com One of the notable metabolites is desbutyl bumetanide, formed by the removal of the butyl group. medscape.com The inactive metabolites of bumetanide are primarily excreted in the urine and feces. medscape.comdrugs.com

In the field of metabolomics, which studies metabolic products, deuterated analogs such as Desbutyl Bumetanide-d5 are of great importance. Deuterium (B1214612) (d or ²H) is a stable, non-radioactive isotope of hydrogen. scitechnol.com By substituting five hydrogen atoms with deuterium atoms, a "heavy" version of the compound is created that is chemically identical to its non-deuterated counterpart. metsol.com This similarity in chemical behavior is crucial for its use in research.

This compound is particularly useful as an internal standard for quantifying desbutyl bumetanide in biological samples. pharmaffiliates.com Because it behaves identically to the natural metabolite during analytical procedures like extraction and chromatography, it can be used as a reliable reference. scioninstruments.com However, its higher mass allows it to be distinguished by mass spectrometry, ensuring accurate and precise measurements essential for pharmacokinetic studies. scioninstruments.comnih.gov

Significance of this compound as a Research Probe and Reference Material

This compound holds considerable significance in the scientific community, primarily serving as a specialized research probe and a certified reference material. pharmaffiliates.comclearsynth.com

As a research probe , this compound is vital for in-depth pharmacokinetic studies of bumetanide. caymanchem.com Its use as an internal standard allows for the precise and reliable quantification of the desbutyl bumetanide metabolite in various biological matrices. clearsynth.com This level of accuracy is indispensable for constructing a comprehensive profile of a drug's disposition and is often required for regulatory submissions. clearsynth.com

As a reference material , this compound serves as a benchmark for analytical laboratories. Such certified standards are essential for validating analytical methods, ensuring they are accurate, precise, and reproducible. clearsynth.com Clinical and forensic toxicology labs, as well as pharmaceutical quality control departments, depend on these materials to maintain the integrity of their analytical results. The availability of a high-purity, well-characterized standard like this compound facilitates the standardization of methods across different research settings.

Structure

3D Structure

Properties

IUPAC Name |

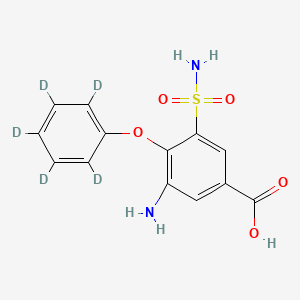

3-amino-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZPZSQRCXSJI-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675790 | |

| Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072125-54-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072125-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Enrichment Strategies for Desbutyl Bumetanide D5

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The synthesis of Desbutyl Bumetanide-d5 involves the introduction of five deuterium atoms onto the phenyl ring of the phenoxy moiety. A common strategy for achieving this is to start with a deuterated precursor.

One plausible synthetic route begins with the reaction of a deuterated phenol (B47542), specifically phenol-d5 (B121304), with a suitable benzoic acid derivative. The key starting material, 3-amino-4-chloro-5-sulfamoylbenzoic acid, can be reacted with phenol-d5 in the presence of a base to yield 3-amino-4-(phenoxy-d5)-5-sulfamoylbenzoic acid, which is this compound. clearsynth.compharmaffiliates.com

Alternatively, a patent describes the synthesis of bumetanide (B1668049) and its analogs, which could be adapted for this compound. This involves the reaction of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid with n-butanol using a Lewis acid catalyst. google.com To synthesize the deuterated analog, one would start with 3-amino-4-(phenoxy-d5)-5-sulfamoylbenzoic acid.

The choice of synthetic route often depends on the availability and cost of the deuterated starting materials and reagents. wakefieldchemistryconsulting.com Efficient incorporation of the isotope late in the synthesis is often preferred to minimize costs. chemicalsknowledgehub.com

Optimization of Deuteration Yield and Isotopic Purity

Achieving a high degree of deuteration and isotopic purity is critical for the utility of this compound as an internal standard. The goal is to have a high percentage of molecules with all five designated hydrogen atoms replaced by deuterium.

Several factors can influence the isotopic enrichment:

Purity of Deuterated Reagents: The isotopic purity of the starting deuterated phenol (phenol-d5) is a primary determinant of the final product's isotopic enrichment. wakefieldchemistryconsulting.com

Reaction Conditions: Reaction conditions must be carefully controlled to prevent any H/D exchange reactions that could lower the isotopic purity. This includes the choice of solvents and bases. scispace.com

Purification Methods: After synthesis, purification techniques such as chromatography are essential to separate the desired deuterated compound from any non-deuterated or partially deuterated impurities.

The isotopic enrichment factor for each designated deuterium atom should ideally be very high, often greater than 98% or 99%. google.comcaymanchem.com This ensures that the mass spectral signal of the internal standard is distinct and does not interfere with the signal of the non-deuterated analyte.

Spectroscopic and Chromatographic Characterization for Isotopic Confirmation

A combination of spectroscopic and chromatographic techniques is employed to confirm the successful synthesis and determine the isotopic purity of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the molecular weight and isotopic distribution of the synthesized compound. rsc.orgrsc.org The mass spectrum of this compound will show a molecular ion peak corresponding to its increased mass due to the five deuterium atoms. By analyzing the isotopic cluster, the percentage of d0, d1, d2, d3, d4, and d5 species can be quantified to determine the isotopic purity. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the positions of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenoxy ring should be absent or significantly diminished. Conversely, the ²H NMR spectrum should show a signal corresponding to the deuterium atoms on the phenoxy ring. rsc.orgrsc.org

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is used to assess the chemical purity of the final product and to separate it from any starting materials or byproducts. nih.govresearchgate.net When coupled with mass spectrometry (LC-MS), it provides a comprehensive analysis of both chemical and isotopic purity. rsc.orgrsc.org It is important to note that deuterated compounds may sometimes exhibit slightly different retention times compared to their non-deuterated counterparts. scispace.com

Interactive Data Table: Analytical Characterization of this compound

| Technique | Parameter Measured | Expected Result for this compound |

| High-Resolution Mass Spectrometry (HR-MS) | Molecular Weight | Approximately 313.34 g/mol pharmaffiliates.com |

| Isotopic Purity | High percentage of the d5 isotopologue | |

| ¹H NMR Spectroscopy | Proton Signals | Absence or significant reduction of signals for phenoxy protons |

| ²H NMR Spectroscopy | Deuterium Signals | Presence of signals corresponding to the five deuterium atoms on the phenoxy ring |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | A single major peak indicating a pure compound |

| LC-MS | Purity and Identity | Confirmation of molecular weight and purity in a single analysis |

Advanced Analytical Method Development and Validation Utilizing Desbutyl Bumetanide D5

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone of modern bioanalytical chemistry, offering unparalleled sensitivity and selectivity. The use of Desbutyl Bumetanide-d5 as an internal standard is integral to harnessing the full potential of this technique for the quantification of bumetanide (B1668049) and its metabolites in complex biological matrices.

Development of Highly Sensitive and Selective Analytical Assays

The development of a robust LC-MS/MS assay hinges on the optimization of chromatographic separation and mass spectrometric detection. A highly sensitive and selective method for the quantification of bumetanide, utilizing a stable isotope-labeled internal standard like this compound, has been successfully developed and validated. nih.gov

In a representative method, chromatographic separation is achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of methanol (B129727) and water allows for the effective separation of the analyte from endogenous matrix components. Detection is performed using a tandem mass spectrometer equipped with a positive electrospray ionization (ESI) source, operating in the selected reaction monitoring (SRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, which significantly enhances the selectivity of the assay.

For instance, the method can achieve a lower limit of quantification (LLOQ) as low as 1.0 ng/mL in human serum, with a linear range extending up to 1250 ng/mL. nih.gov This level of sensitivity is crucial for accurately characterizing the pharmacokinetic profile of bumetanide.

Application as an Internal Standard for Enhanced Accuracy and Precision

The primary role of this compound in LC-MS/MS assays is to serve as an internal standard. nih.gov Due to its similar chemical and physical properties to the analyte, it co-elutes and experiences similar ionization effects and potential matrix-induced suppression or enhancement. scispace.com By calculating the peak area ratio of the analyte to the internal standard, variations introduced during sample preparation and injection can be effectively normalized.

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of the method. Validation data has demonstrated that such methods can achieve intra- and inter-day precision with a relative standard deviation (RSD) of less than 10%, and accuracy within ±10% of the nominal concentration. nih.gov This level of performance is essential for reliable data in regulated bioanalytical studies.

Chromatographic Resolution Enhancement Techniques

Achieving optimal chromatographic resolution is paramount for separating the analyte of interest from potentially interfering substances present in the biological matrix. Both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are instrumental in this regard.

High-Performance Liquid Chromatography (HPLC) Methodologies

Traditional HPLC methods, often employing C18 columns with particle sizes of 5 µm, provide a robust platform for the separation of bumetanide and its metabolites. The mobile phase composition, typically a mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve the desired retention and resolution. While specific HPLC methods detailing the use of this compound are not extensively published, the principles of reversed-phase chromatography are directly applicable. The slightly different physicochemical properties of the deuterated standard can sometimes lead to a small shift in retention time compared to the non-labeled analyte, a phenomenon that must be accounted for during method development. scispace.com

Ultra-High Performance Liquid Chromatography (UHPLC) Separations

UHPLC systems utilize columns with sub-2 µm particle sizes, leading to significantly higher separation efficiency, faster analysis times, and improved resolution compared to conventional HPLC. The application of UHPLC can be particularly advantageous for complex bioanalytical methods, allowing for better separation of metabolites and endogenous interferences. The higher backpressures generated by UHPLC systems necessitate specialized instrumentation. A UHPLC method coupled with mass spectrometry would be the state-of-the-art approach for the analysis of bumetanide, with this compound serving as the ideal internal standard to ensure data quality in these high-throughput and high-resolution analyses.

Rigorous Method Validation Protocols in Accordance with Regulatory Guidelines

For a bioanalytical method to be used in support of regulatory submissions, it must undergo rigorous validation to demonstrate its reliability and suitability for its intended purpose. These validation protocols are guided by regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eu

A validated LC-MS/MS method for bumetanide utilizing a deuterated internal standard would be assessed for several key parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Accuracy and Precision: These are evaluated at multiple concentration levels, including the LLOQ, and low, medium, and high-quality control (QC) samples. According to guidelines, the mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). europa.eu

Calibration Curve: The linearity of the method is assessed by constructing a calibration curve from the analysis of standards at various concentrations. A linear regression analysis is typically used, and the correlation coefficient should be consistently high. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. europa.eu

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard is investigated to ensure that it does not compromise the accuracy of the measurements. nih.gov

Stability: The stability of the analyte in the biological matrix is evaluated under various storage and processing conditions to ensure that the sample integrity is maintained throughout the analytical process. europa.eu

The following table summarizes typical validation results for an LC-MS/MS method for bumetanide using a stable isotope-labeled internal standard, demonstrating compliance with regulatory expectations.

| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Typical Result |

| Intra-day Precision (%RSD) | 2 (Low QC) | ≤ 15% | 8.5% |

| 50 (Medium QC) | ≤ 15% | 2.2% | |

| 500 (High QC) | ≤ 15% | 1.6% | |

| Intra-day Accuracy (%) | 2 (Low QC) | 85-115% | 111.5% |

| 50 (Medium QC) | 85-115% | 97.2% | |

| 500 (High QC) | 85-115% | 97.4% | |

| Lower Limit of Quantification (LLOQ) | 1.0 | Accuracy: 80-120%, Precision: ≤ 20% | Signal-to-noise > 5:1, RSD < 20% |

| Data derived from a study on the quantitative analysis of bumetanide in serum. nih.gov |

The successful validation of such an analytical method, underpinned by the use of a high-quality internal standard like this compound, provides the necessary confidence in the generated data for its use in pivotal clinical and non-clinical studies.

Impurity Profiling and Metabolite Identification of Bumetanide Derivatives

The comprehensive analysis of bumetanide, a potent loop diuretic, necessitates a thorough understanding of its related substances, including process impurities, degradation products, and metabolites. The development of robust analytical methods to detect, identify, and quantify these derivatives is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This compound, a stable isotope-labeled derivative of a key bumetanide metabolite, serves as a critical tool in these advanced analytical endeavors. Its primary application is as an internal standard for the precise quantification of its non-labeled counterpart, Desbutyl Bumetanide, in various analytical matrices. caymanchem.com

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing. For bumetanide, this involves identifying and characterizing any substance that is not the intended active pharmaceutical ingredient (API). These related substances can originate from the synthetic process, degradation of the drug substance over time, or interaction with excipients.

Desbutyl Bumetanide, also known as Bumetanide EP Impurity B or Bumetanide USP Related Compound A, is a significant related substance. allmpus.com It is structurally similar to the parent drug but lacks the n-butyl group on the amine. This compound is the deuterated analog of this impurity, where five hydrogen atoms on the phenoxy ring are replaced with deuterium (B1214612). clearsynth.com This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods. synzeal.com

The structural elucidation of these impurities is accomplished using a combination of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is often employed to separate the impurities from the main compound and each other. nih.gov Subsequently, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine their exact molecular structures. nih.govnih.govresearchgate.net For instance, mass spectrometry provides the molecular weight and fragmentation patterns, while ¹H and ¹³C NMR provide detailed information about the connectivity of atoms within the molecule. researchgate.net

Several key impurities of bumetanide have been identified and characterized, as detailed in the table below.

Table 1: Identified Bumetanide Related Substances

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

|---|---|---|---|---|

| Bumetanide | C17H20N2O5S | 364.42 | 28395-03-1 | Active Pharmaceutical Ingredient pharmaffiliates.com |

| Bumetanide - Impurity A | C13H10N2O7S | 338.29 | 28328-53-2 | Pharmacopeial Impurity allmpus.comamzeals.com |

| Desbutyl Bumetanide (Impurity B) | C13H12N2O5S | 308.31 | 28328-54-3 | Metabolite and Pharmacopeial Impurity allmpus.com |

| This compound | C13H7D5N2O5S | 313.34 | 1072125-54-2 | Deuterated Internal Standard clearsynth.compharmaffiliates.com |

| Bumetanide - Impurity C | C21H28N2O5S | 420.52 | 32643-00-8 | Pharmacopeial Impurity pharmaffiliates.com |

This table is generated based on data from multiple sources. allmpus.comclearsynth.compharmaffiliates.comamzeals.com

The study of drug metabolism is critical to understanding a drug's disposition in the body. For bumetanide, metabolism primarily occurs through the oxidation of the N-butyl side chain. nih.gov This metabolic pathway leads to the formation of several metabolites, including the aforementioned Desbutyl Bumetanide. researchgate.net

Advanced spectroscopic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the identification and quantification of these metabolites in biological matrices like plasma and urine. researchgate.netabertay.ac.uk These methods offer high sensitivity and specificity, allowing for the detection of trace amounts of metabolites. In a typical LC-MS/MS analysis, the sample is first subjected to chromatographic separation. The separated components then enter the mass spectrometer, where they are ionized. Specific precursor-to-product ion transitions are monitored to confirm the identity and quantity of the target analyte. researchgate.net

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. Because it has nearly identical chemical and physical properties to the analyte (Desbutyl Bumetanide), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, due to its higher mass (from the deuterium atoms), it is easily distinguishable by the detector. This allows for highly accurate and precise correction for any sample loss during preparation or variability in instrument response, leading to reliable quantification of the metabolite. abertay.ac.uk

Table 2: Identified Bumetanide Metabolites

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Metabolic Pathway |

|---|---|---|---|---|

| Desbutyl Bumetanide | C13H12N2O5S | 308.31 | 28328-54-3 | Oxidation of N-butyl side chain allmpus.comnih.gov |

This table is generated based on data from multiple sources. allmpus.compharmaffiliates.comnih.gov

This compound plays a crucial, albeit indirect, role in pharmaceutical quality control (QC) and process development. Its primary function is to support the validation of analytical methods that are then used to ensure the quality of bumetanide API and finished products. clearsynth.comsynzeal.com

In the context of QC, regulatory agencies require that all impurities above a certain threshold be identified and quantified. Analytical methods used for this purpose must be rigorously validated to demonstrate they are accurate, precise, specific, and robust. The availability of well-characterized reference standards for impurities, such as Desbutyl Bumetanide, is essential for this validation.

This compound is specifically utilized in the development and validation of quantitative LC-MS/MS methods for its non-labeled analog. clearsynth.com These validated methods are then applied in several key areas:

Process Development: During the optimization of the bumetanide synthesis process, these methods are used to monitor the formation of Desbutyl Bumetanide and other impurities. This allows chemists to adjust reaction conditions to minimize the generation of unwanted byproducts, leading to a purer and more efficient process.

Stability Studies: Validated analytical methods are used to assess the stability of the drug substance and product over time under various storage conditions. This helps to identify potential degradation products, such as Desbutyl Bumetanide, and establish appropriate shelf-life and storage recommendations.

Routine Quality Control: In commercial manufacturing, these methods are used for the routine testing of batches of bumetanide to ensure they meet the predefined specifications for purity before being released to the market. clearsynth.com

By enabling the accurate quantification of a critical impurity and metabolite, this compound underpins the development of robust analytical controls that are fundamental to modern pharmaceutical manufacturing and quality assurance.

Table of Mentioned Compounds

| Compound Name |

|---|

| Bumetanide |

| Bumetanide - Impurity A |

| Bumetanide - Impurity C |

| Bumetanide - Impurity D |

| Bumetanide β-D-Glucuronide |

| Bumetanide-d5 |

| Desbutyl Bumetanide |

Mechanistic Investigations of Bumetanide Metabolism Through Deuterated Analogs

Elucidation of Biotransformation Pathways of the Parent Compound (Bumetanide)

The biotransformation of bumetanide (B1668049) primarily occurs in the liver and involves several metabolic pathways. rsc.org The main route of metabolism is the oxidation of the N-butyl side chain. drugbank.comfda.govnih.govcapes.gov.br This process leads to the formation of a series of alcohol metabolites, which are considered inactive. frontiersin.org

The use of deuterated standards is instrumental in tracing these pathways. In LC-MS/MS analysis, a known concentration of a deuterated analog, which is chemically identical to the analyte but has a higher mass, is added to biological samples. lcms.cz This internal standard co-elutes with the non-labeled analyte and experiences similar ionization effects, correcting for variations during sample preparation and analysis. This ensures high accuracy and precision in quantifying bumetanide and its metabolites. nih.gov By comparing the mass spectra of the metabolites with the parent drug and its labeled standard, researchers can confirm the structures of new and known metabolic products.

Studies using carbon-14 (B1195169) labeled bumetanide have shown that about 81% of the drug is excreted in the urine, with 45% as the unchanged drug. drugbank.comfda.govijcrt.org The remaining portion consists of metabolites formed through the oxidation of the N-butyl side chain. drugbank.comfda.govijcrt.org Another biotransformation pathway observed, particularly in species like the dog, is the formation of an acylglucuronide of bumetanide, which is detected in plasma and bile. nih.govcapes.gov.br

In Vitro Metabolic Stability and Enzyme Kinetics Studies

In vitro systems, such as human liver microsomes, are essential for studying the metabolic stability of drugs and identifying the enzymes responsible for their metabolism. rsc.orgmdpi.com These studies help predict a drug's in vivo clearance and potential for drug-drug interactions. rsc.org Deuterated analogs are crucial for obtaining reliable kinetic data in these experiments. The incorporation of deuterium (B1214612) at a site of metabolism can slow down the rate of the reaction, a phenomenon known as the deuterium kinetic isotope effect, which can help in identifying rate-limiting metabolic steps. researchgate.net

In a typical in vitro metabolic stability assay, the disappearance of the parent drug over time is monitored. Deuterated internal standards, like Desbutyl Bumetanide-d5, allow for precise quantification of the remaining parent drug by LC-MS/MS. nih.gov This enables the calculation of key kinetic parameters. A study investigating the in vitro metabolism of bumetanide in rat liver microsomes identified a new metabolite, the 4'-hydroxy-phenoxy analog, and noted that inducing microsomal enzymes altered the relative amounts of the six metabolites formed. nih.gov

Table 1: Example of In Vitro Metabolic Parameters for Bumetanide in Human Liver Microsomes

| Parameter | Value | Description |

|---|---|---|

| Half-life (t½) | 60-90 minutes drugbank.com | The time it takes for the concentration of the drug to be reduced by half. |

| Intrinsic Clearance (CLint) | Moderate | A measure of the metabolic capacity of the liver enzymes for the drug. |

| Major Metabolizing Enzymes | Cytochrome P450 family capes.gov.br | The primary enzyme system responsible for Phase I metabolism. |

This table contains illustrative data based on typical findings.

In Vivo Disposition and Metabolite Excretion Profiling in Preclinical Models

Preclinical studies in animal models are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug before human trials. Species differences in metabolism are common; for instance, bumetanide is extensively metabolized in rats, leading to lower diuretic activity compared to humans and dogs, where a larger fraction is excreted unchanged. nih.govcapes.gov.br

In these in vivo studies, deuterated standards are indispensable for the accurate measurement of the drug and its metabolites in various biological matrices like plasma, urine, and feces. nist.gov Following administration of bumetanide to an animal model, time-course studies of plasma concentrations and cumulative excretion in urine and feces are performed. The use of this compound as an internal standard in the LC-MS/MS analysis of these samples ensures that the pharmacokinetic data generated is robust and reliable. nih.gov

Studies in humans have shown that after oral administration, 81% of radio-labeled bumetanide is excreted in urine, and a minor amount (2%) is excreted via the biliary route. fda.gov Plasma protein binding is high, between 94% and 96%. fda.govfrontiersin.org

Table 2: Example of Bumetanide Excretion Profile in Humans Following Oral Administration

| Excretion Route | Percentage of Administered Dose | Form | Reference |

|---|---|---|---|

| Urine | 45% | Unchanged Bumetanide | drugbank.comfda.gov |

| Urine | 36% | Metabolites | drugbank.comfda.gov |

| Biliary | 2% | Unchanged Bumetanide | drugbank.comfda.gov |

This table summarizes data from human studies.

Characterization of Oxidative Pathways and N-butyl Side Chain Biotransformation

The primary site of bumetanide's metabolism is its N-butyl side chain. nih.govcapes.gov.br The biotransformation involves a series of oxidative reactions, catalyzed mainly by the cytochrome P450 enzyme system, leading to hydroxylated derivatives. capes.gov.brnih.gov These metabolites, such as alpha-hydroxy bumetanide and bumetanide carboxylic acid, are generally inactive. frontiersin.orgnih.gov The formation of Desbutyl Bumetanide represents a further step in this metabolic cascade, although it is typically a minor metabolite.

The identification and characterization of these oxidative metabolites are heavily reliant on mass spectrometry techniques. nih.gov Deuterated standards play a pivotal role here. For example, this compound can be used as a reference standard to confirm the identity of the non-deuterated Desbutyl Bumetanide metabolite in a biological sample. The known mass shift of five daltons between the deuterated standard and the metabolite provides a definitive signature for identification amidst a complex biological matrix. synzeal.com This approach, combining chromatography with high-resolution mass spectrometry, allows for the confident structural elucidation of metabolites formed through the intricate oxidative pathways acting on the N-butyl side chain. mdpi.com

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Bumetanide |

| This compound |

| Desbutyl Bumetanide |

| Alpha-hydroxy bumetanide |

| Bumetanide carboxylic acid |

| 4'-hydroxy-phenoxy bumetanide |

Preclinical Pharmacological Research and Molecular Target Engagement Non Human Systems

Evaluation of Biological Activity of Desbutyl Bumetanide (B1668049) and its Deuterated Counterpart

Research into the metabolism of Bumetanide indicates that its biotransformation primarily involves the oxidation of the N-butyl side chain, leading to the formation of several metabolites, including Desbutyl Bumetanide. nih.govdrugbank.com Studies in various species, including rats, have concluded that these metabolites are pharmacologically inactive. nih.govcapes.gov.br Specifically, metabolites such as N-desbutyl-bumetanide are reported to be devoid of significant diuretic activity. ucl.ac.uk The diuretic efficacy of the parent compound, Bumetanide, is closely linked to the amount of unchanged drug that is excreted and reaches the renal tubule. nih.govcapes.gov.br In species like the rat, which extensively metabolize Bumetanide into these inactive forms, the parent drug exhibits relatively weak diuretic effects compared to species like humans and dogs where more of the drug is excreted unchanged. nih.govcapes.gov.br

The deuterated counterpart, Desbutyl Bumetanide-d5, is synthesized for use in pharmacokinetic and metabolic studies. As a stable isotope-labeled compound, it is chemically and biologically equivalent to the natural metabolite but can be distinguished by its higher mass, making it an ideal tool for analytical quantification without introducing a different pharmacological effect.

Investigations into Ion Transporter Modulation, particularly NKCC1 antagonism

There is a significant body of research on the parent compound, Bumetanide, as a potent inhibitor of the Na-K-2Cl cotransporter (NKCC). wikipedia.org It shows selectivity for the NKCC1 isoform over the kidney-specific NKCC2 isoform. chemsrc.comselleckchem.com In contrast, there is a lack of published studies specifically investigating the activity of the metabolite, Desbutyl Bumetanide, or its deuterated form, on NKCC1 or other ion transporters. Given the general finding that Bumetanide's metabolites are inactive, it is presumed that Desbutyl Bumetanide has minimal to no significant inhibitory effect on NKCC1. ucl.ac.uk

The parent compound, Bumetanide, inhibits human NKCC1A with a reported half-maximal inhibitory concentration (IC₅₀) of 0.68 µM, while its inhibition of human NKCC2A is weaker (IC₅₀ = 4.0 µM). chemsrc.comselleckchem.com This inhibition of NKCC1, which is widely expressed including in the central nervous system, is the basis for its investigation in various neurological conditions. wikipedia.orgcymitquimica.com

| Compound | Transporter Target | Inhibitory Concentration (IC₅₀) |

| Bumetanide | hNKCC1A | 0.68 µM |

| Bumetanide | hNKCC2A | 4.0 µM |

| This table presents the inhibitory activity of the parent compound, Bumetanide, on human Na-K-2Cl cotransporter (NKCC) isoforms. Data on the specific activity of Desbutyl Bumetanide is not available in published literature. |

Studies in Animal Models of Neurological Conditions

While this compound is used to measure metabolite levels in preclinical studies, there are no known reports evaluating the therapeutic efficacy of Desbutyl Bumetanide itself in animal models of neurological conditions. Research in this area has focused entirely on the active parent drug, Bumetanide.

In non-human preclinical models, Bumetanide has been evaluated for various neurological disorders. For instance, in a rat model of stroke using middle cerebral artery occlusion (MCAO), Bumetanide was shown to reduce brain edema and infarct size. hmdb.ca Studies in rodent models of traumatic brain injury (TBI) also indicated that Bumetanide administration could improve neuronal loss and reduce edema. researchgate.net Furthermore, Bumetanide has been investigated in animal models of epilepsy, where its ability to block NKCC1 is thought to restore GABAergic inhibition. nih.govmdpi.com In Fragile X syndrome mouse models, chronic treatment with Bumetanide was found to ameliorate sensory hypersensitivity and restore cortical circuit function. selleckchem.com

| Animal Model | Neurological Condition | Finding for Parent Compound (Bumetanide) |

| Rat (MCAO model) | Stroke | Reduced brain edema and infarct size. hmdb.ca |

| Rodent (TBI model) | Traumatic Brain Injury | Improved neuronal loss and reduced edema. researchgate.net |

| Mouse (Fragile X model) | Fragile X Syndrome | Ameliorated tactile defensiveness and restored S1 circuit differences. selleckchem.com |

| Rodent (Seizure models) | Epilepsy | Attenuated epileptiform activity. nih.gov |

| This table summarizes findings related to the parent compound, Bumetanide, in various animal models of neurological conditions. Specific studies on the efficacy of Desbutyl Bumetanide are not available. |

Cellular and Subcellular Mechanisms of Action in In Vitro Systems

No specific in vitro studies detailing the cellular or subcellular mechanisms of action for Desbutyl Bumetanide have been published. The focus of in vitro work has been on its parent compound, Bumetanide.

In vitro studies have been crucial in elucidating Bumetanide's mechanism. In cultured primary mouse hippocampal neurons, Bumetanide's effects on cell viability in the context of neurotoxicity have been explored. nih.gov Some research suggests that by blocking NKCC1, Bumetanide can reduce intracellular chloride, thereby promoting GABAergic-mediated hyperpolarization. ucl.ac.ukcymitquimica.com In vitro studies on astrocytes have shown that Bumetanide can reduce Na+, Ca2+, and Cl− influx during ischemic conditions by blocking NKCC1 activity. wdh.ac.id In human airways in vitro, Bumetanide produced a concentration-dependent inhibition of cholinergic contraction, suggesting a prejunctional mechanism. plos.org Other investigations have explored Bumetanide's impact on microglial ion homeostasis and inflammatory responses. nih.gov

Renal Transport Dynamics and Electrolyte Homeostasis in Non-Human Models

As a metabolite, Desbutyl Bumetanide is considered to be devoid of significant diuretic activity and thus does not play a major role in altering renal transport dynamics or electrolyte homeostasis. nih.govucl.ac.uk The powerful effects on the kidney are characteristic of the parent compound, Bumetanide.

Studies in various non-human models have detailed the renal pharmacology of Bumetanide. In anesthetized dogs, Bumetanide administration leads to a rapid and significant diuretic effect, markedly increasing the excretion of sodium and chloride. mdpi.comdrugs.com Its primary site of action is the ascending limb of the loop of Henle, where it inhibits the reabsorption of sodium and chloride. drugs.com Bumetanide may also have a secondary action in the proximal tubule. The increased delivery of sodium to the distal tubule results in a dose-related increase in potassium excretion. In dogs, Bumetanide also causes a significant increase in renal blood flow, particularly in the juxtamedullary area, which may contribute to its diuretic action. drugs.com The diuretic response is dependent on the species and its ability to excrete the drug in its active, unchanged form. nih.govcapes.gov.br

Role of Desbutyl Bumetanide D5 in Pharmaceutical Reference Standards and Quality Assurance

Establishment and Characterization of Certified Reference Materials

The use of Desbutyl Bumetanide-d5 as an internal standard necessitates its availability as a Certified Reference Material (CRM). A CRM is a highly pure and well-characterized substance used as a calibration standard in analytical chemistry. nih.gov The establishment of this compound as a CRM involves a rigorous process to ensure its identity, purity, and stability.

The characterization of a CRM like this compound typically involves a battery of analytical techniques to confirm its structural integrity and isotopic enrichment. This process ensures that the material is suitable for its intended use and provides confidence in the analytical results obtained. nih.govalfa-chemistry.com

Key Characterization Steps for this compound CRM:

Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and the position of the deuterium (B1214612) labels.

Purity Assessment: Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are employed to determine the chemical purity by separating the main compound from any impurities.

Isotopic Purity: Mass spectrometry is used to determine the percentage of the deuterated species versus the unlabeled compound and other isotopic variants. lgcstandards.com

Concentration Assignment: For CRMs supplied in solution, quantitative NMR (qNMR) or gravimetric preparation followed by chromatographic analysis is used to assign a certified concentration value with a stated uncertainty. sepscience.com

Stability Studies: The stability of the CRM is assessed under various storage conditions to establish a retest date or expiry date. lgcstandards.com

A certificate of analysis (CoA) accompanies the CRM, providing detailed information on these characterization studies and the certified property values. alfa-chemistry.comlgcstandards.com

Compliance with Pharmacopeial Standards for Analytical Traceability

Pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), establish standards for the quality of medicines and their ingredients. edqm.euamericanpharmaceuticalreview.com While a specific monograph for this compound may not exist, the principles of using reference standards to ensure analytical traceability are well-defined.

Analytical traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. scielo.br In the context of pharmaceutical analysis, this often means traceability to primary pharmacopeial reference standards. edqm.eu

The FDA and other regulatory bodies recognize the use of secondary or working standards that are qualified against and traceable to primary reference standards. sigmaaldrich.com This allows laboratories to use commercially prepared and certified internal standards like this compound for routine analysis, provided their traceability to a primary standard is documented. americanpharmaceuticalreview.comzamann-pharma.com

Contribution to Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) Environments

Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) are quality systems concerned with the organizational process and the conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, archived, and reported (GLP), and the consistent manufacture and quality control of drugs (GMP).

In both GLP and GMP environments, the use of qualified and well-documented reference standards is a fundamental requirement. acs.org this compound, as a certified reference material, plays a significant role in meeting these regulatory expectations.

Role of this compound in GLP/GMP:

Method Validation: During the validation of bioanalytical methods, deuterated internal standards are crucial for demonstrating the accuracy, precision, and robustness of the assay. clearsynth.com

Data Integrity: The use of a reliable internal standard ensures the integrity of the analytical data generated in pre-clinical and clinical studies. zamann-pharma.com

Consistency: It helps maintain batch-to-batch consistency in quality control testing by providing a stable reference point. zamann-pharma.com

Audit Trail: The certificate of analysis for the CRM provides a documented and traceable record of the quality of the reference material used, which is essential for regulatory audits. resolvemass.ca

The use of quantitative NMR (qNMR) with certified internal standards can also provide a rapid and reliable method for the determination of potency, which can be particularly useful in early-phase GLP studies before fully validated GMP release methods are established. acs.org

Emerging Research Paradigms and Future Perspectives for Desbutyl Bumetanide D5

Development of Advanced Synthetic Routes and Deuterium (B1214612) Labeling Technologies

The synthesis of Desbutyl Bumetanide-d5 and other deuterated compounds relies on innovative isotopic labeling techniques. Traditional methods for introducing deuterium into aromatic compounds, such as acid-mediated hydrogen-deuterium exchange, often require harsh conditions like high temperatures and strong acids, which can limit their applicability to complex molecules with sensitive functional groups.

Modern synthetic chemistry has ushered in an era of more sophisticated and selective deuteration methods. These include:

Metal-Catalyzed C-H Activation: This approach utilizes transition metal catalysts, such as iridium or palladium, to selectively replace hydrogen atoms with deuterium. nih.govacs.org These methods offer greater control over the position of deuteration (regioselectivity) and can be performed under milder conditions, making them suitable for late-stage functionalization of complex drug molecules. nih.govacs.org For instance, palladium-catalyzed Br/D exchange reactions provide a facile means to introduce deuterium at specific positions on an aromatic ring with high efficiency and tolerance for various functional groups. rsc.org

Photo-Excited, Metal-Free Deuteration: A novel, metal-free approach for aromatic hydrogen isotope exchange involves photoexcitation in a deuterated solvent like hexafluoroisopropanol (HFIP-d1). nih.gov This technique leverages the increased basicity of the aromatic ring in its excited state to facilitate deuteration at positions that are often difficult to access through conventional methods. nih.gov

Electrocatalytic Reductive Deuteration: Recent breakthroughs have demonstrated the use of electrocatalysis for the reductive deuteration of arenes and heteroarenes. wuhan.gov.cn This method offers a cost-effective and efficient way to synthesize deuterium-labeled saturated (hetero)cyclic compounds from readily available aromatic precursors. wuhan.gov.cn

While the precise, proprietary synthesis of this compound is not publicly detailed, it would likely involve a multi-step process starting from a deuterated precursor. For example, a plausible route could involve the use of deuterated phenoxy-d5 starting material in a synthesis pathway analogous to that of Bumetanide (B1668049). Another approach could involve the reductive amination of a suitable precursor with a deuterated amine. A patent for deuterated N-butyl bumetanide describes a method starting from 3-amino-4-phenoxy-5-sulfonamide benzoic acid and deuterated n-butanal, followed by reduction, indicating that similar strategies could be adapted for this compound. google.com

The continuous evolution of these labeling technologies promises to make deuterated standards like this compound more accessible and cost-effective, thereby broadening their application in research.

Integration with Multi-Omics Approaches for Comprehensive Biological Insights

The advent of multi-omics technologies—genomics, proteomics, and metabolomics—has revolutionized our ability to understand complex biological systems. In these fields, especially in metabolomics and proteomics, accurate quantification of molecules is paramount. Deuterated internal standards, such as this compound, are indispensable for achieving the necessary precision and accuracy in mass spectrometry (MS)-based analyses. google.comsymeres.com

Metabolomics: This field involves the comprehensive study of small molecules (metabolites) within a biological system. mdpi.com Urine and plasma are common matrices for metabolomic studies due to their accessibility and the rich biochemical information they contain. frontiersin.org In targeted and untargeted metabolomics studies using liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are added to samples at a known concentration to correct for variations in sample preparation, injection volume, and instrument response. google.comsymeres.com This ensures that the measured differences in metabolite levels between samples are due to biological variation rather than analytical variability. The integration of this compound in metabolomics studies allows for the precise tracking of Bumetanide metabolism and its effects on various metabolic pathways. mdpi.com

Proteomics: Similarly, in proteomics, which is the large-scale study of proteins, stable isotope labeling is a cornerstone for quantitative analysis. While this compound is not directly used for labeling proteins, the principles of using stable isotopes for accurate quantification are the same. The use of deuterated compounds in related fields underscores the importance of such standards in generating reliable data for systems biology.

The combination of genomics with metabolomics (GWAS-metabolomics) is a powerful approach to elucidate the mechanisms underlying different drug responses. mdpi.com By providing robust quantitative data, this compound can enhance the reliability of such integrated studies, leading to a more comprehensive understanding of Bumetanide's pharmacogenomics and its impact on cellular function.

Exploration of Novel Analytical Applications in Complex Biological Matrices

The primary application of this compound is as an internal standard for the quantification of Bumetanide and its metabolites in complex biological matrices such as plasma, urine, and tissues. nih.gov The development of highly sensitive and specific analytical methods, predominantly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for pharmacokinetic and toxicological studies. gcms.czrjptonline.org

A typical validated LC-MS/MS method for the determination of Bumetanide in human plasma involves protein precipitation from the plasma sample, followed by injection onto a reversed-phase C18 column. nih.govkoreascience.kr The use of this compound as an internal standard allows for accurate quantification by correcting for matrix effects and variations in the analytical process. google.comnih.gov For example, in a study investigating the pharmacokinetics of Bumetanide in mice, Bumetanide-d5 was used as the internal standard in an LC-MS/MS assay with multiple reaction monitoring (MRM) mode for specific detection. nih.gov

The key parameters of such analytical methods are detailed in the table below:

| Parameter | Typical Value/Range | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govrjptonline.org |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

| Lower Limit of Quantification (LLOQ) in Plasma | 5 - 12.5 ng/mL | nih.govkoreascience.kr |

| Sample Preparation | Protein Precipitation | nih.gov |

| Internal Standard | This compound or Bumetanide-d5 | nih.govacs.org |

The robustness and reliability of these methods are critical for regulatory submissions and for advancing our understanding of a drug's behavior in the body. The availability of high-purity this compound is a key enabler for the development and validation of these sophisticated analytical techniques.

Potential for Expanded Use in Specialized Preclinical Research Models

The utility of this compound and its parent compound, Bumetanide-d5, extends into specialized preclinical research models, offering valuable insights into pharmacokinetics (PK) and pharmacodynamics (PD). nih.gov Deuterated compounds are particularly useful in preclinical studies for several reasons: they can exhibit an altered metabolic profile, potentially leading to a longer half-life, and they serve as excellent tracers for metabolic studies without the need for radioactive isotopes. google.comsymeres.com

One significant area of research is in understanding the role of drug transporters. A study on the contribution of monocarboxylate transporter 6 (Mct6) to the pharmacokinetics and pharmacodynamics of Bumetanide in mice utilized Bumetanide-d5 as an internal standard to accurately measure drug concentrations in plasma, urine, liver, and kidney tissue. nih.gov This research demonstrated that Mct6 plays a role in the transport of Bumetanide to its site of action in the kidney. nih.gov

Furthermore, research into deuterated analogs of drugs is an active area of drug discovery. researchgate.net Modifying a drug by replacing hydrogen with deuterium can sometimes slow down its metabolism, leading to improved pharmacokinetic properties. google.com While this compound is primarily used as a standard, the principles behind its creation are relevant to the development of new, potentially improved, therapeutic agents.

The application of this compound in preclinical models is expected to grow, particularly in studies investigating:

Drug-drug interactions

The role of specific transporters in drug disposition

The metabolic fate of Bumetanide in various disease models

The development of novel drug delivery systems

The table below summarizes the key preclinical research applications for deuterated Bumetanide analogs:

| Research Area | Application | Key Findings | Reference |

| Pharmacokinetics/Pharmacodynamics | Internal standard for quantification of bumetanide in plasma, urine, and tissues of mice. | Enabled accurate assessment of the role of the Mct6 transporter in bumetanide disposition and diuretic effect. | nih.gov |

| Drug Metabolism | Tracer to study metabolic pathways. | Deuteration can alter metabolic rates, providing insights into enzymatic processes. | google.comresearchgate.net |

| Neuroscience | Investigating the effects of bumetanide in models of neurological disorders. | Bumetanide has been studied in models of stroke and epilepsy. | caymanchem.com |

Q & A

Q. How should researchers address ethical concerns when using this compound in preclinical studies involving animal models?

Q. Tables for Reference

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Isotopic Purity | HRMS with SIM mode | ≥99% D5 incorporation |

| Matrix Effects | Post-column infusion assays | Ion suppression ≤20% |

| Long-term Stability | ICH Q1A(R2) accelerated testing | Potency within 95–105% after 12 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.